![molecular formula C14H20N2O2 B13063352 benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C12H16N2O2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, an azetidine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 3-ethylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of benzyl N-[(3-ethylazetidin-3-yl)methyl]amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(azetidin-3-yl)-N-methylcarbamate
- Benzyl N-(azetidin-3-yl)carbamate
- Benzyl N-(3-methylazetidin-3-yl)methylcarbamate
Uniqueness
Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate is unique due to the presence of the ethyl group on the azetidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(9-15-10-14)11-16-13(17)18-8-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3,(H,16,17) |
InChI Key |
VHYGEURWQGDATA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
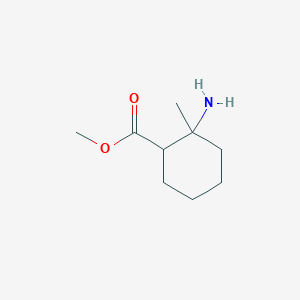
![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
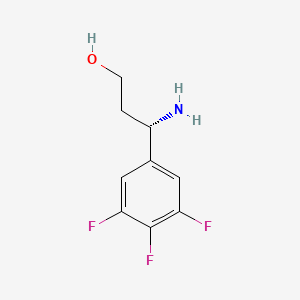
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
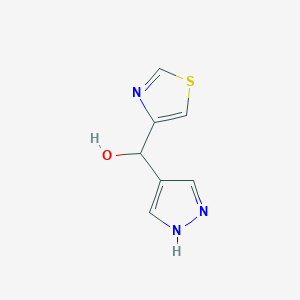

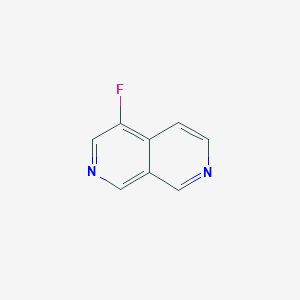

![3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)
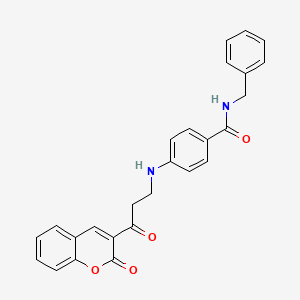
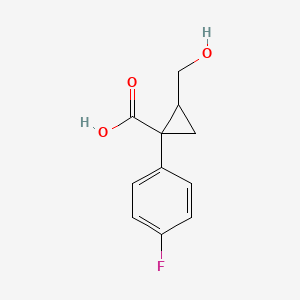
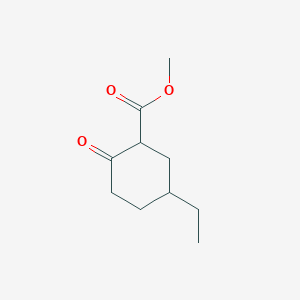
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
